molecular formula C19H21N3O3S2 B2924005 N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 865546-24-3

N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2924005
CAS No.: 865546-24-3
M. Wt: 403.52
InChI Key: MUIBBMJDJUQTSR-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring, a cyano group, and a cyclohexyl(methyl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.

    Benzamide Formation: The benzamide core is synthesized through an acylation reaction involving an appropriate benzoyl chloride and an amine.

    Introduction of the Sulfamoyl Group: The cyclohexyl(methyl)sulfamoyl group is introduced through a sulfonation reaction, followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfamoyl group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide
  • N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide
  • N-(3-cyanothiophen-2-yl)-3-(ethanesulfonyl)benzamide

Uniqueness

N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is unique due to the presence of the cyclohexyl(methyl)sulfamoyl group, which imparts distinct physicochemical properties and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-22(16-5-3-2-4-6-16)27(24,25)17-9-7-14(8-10-17)18(23)21-19-15(13-20)11-12-26-19/h7-12,16H,2-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIBBMJDJUQTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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